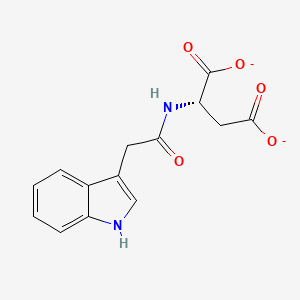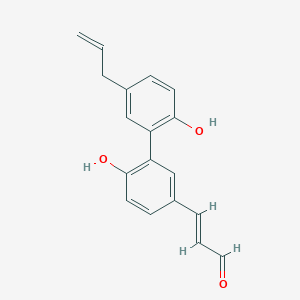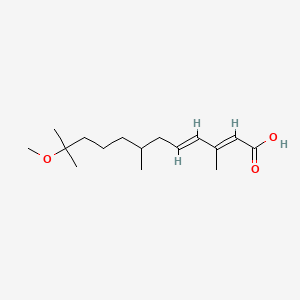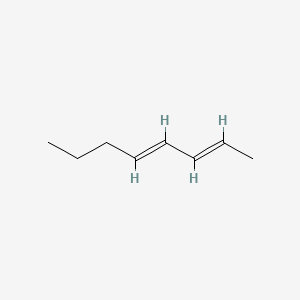
(indol-3-yl)acetyl-L-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(indole-3-acetyl)-L-aspartate(2-) is an N-acyl-L-aspartate(2-) obtained by deprotonation of the carboxy groups of N-(indole-3-acetyl)-L-aspartic acid. It has a role as a plant metabolite. It is a conjugate base of a N-(indole-3-acetyl)-L-aspartic acid.
Scientific Research Applications
Identification and Quantitative Analysis in Plants
IAAsp has been identified in various plant species, playing a crucial role in plant physiology. In soybean seeds, it accounts for half of the total indoleacetic acid, indicating its significance in plant growth regulation (Cohen, 1982).
Metabolic and Physiological Roles
Research indicates that IAAsp is involved in complex metabolic pathways. For instance, in Arabidopsis thaliana, it's one of the primary metabolites of exogenously applied indole-3-acetic acid (IAA), hinting at its role in auxin metabolism (Barratt et al., 1999). Moreover, in pea root nodules, IAAsp is a major metabolite of IAA, further emphasizing its involvement in plant hormone regulation (Badenoch-Jones et al., 1984).
Applications in Plant Physiology Studies
Studies on IAAsp hydrolase from Enterobacter agglomerans have shown its potential in altering plant IAA metabolism, which could be significant for agricultural and plant biology research (Chou et al., 1996). Additionally, its involvement in the germination and root growth of mung bean seeds highlights its potential application in studying plant growth and development (Liu et al., 2007).
Synthetic and Labeling Studies
Synthetic routes for IAAsp have been developed, enabling further studies into its biological activities. These synthetic methods are crucial for exploring the biology of such alkaloids in plants (Cheng et al., 2020). Labeling studies using stable isotopes of IAAsp contribute to understanding its role in plant growth and development (Ilić et al., 1997).
properties
Product Name |
(indol-3-yl)acetyl-L-aspartate |
|---|---|
Molecular Formula |
C14H12N2O5-2 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioate |
InChI |
InChI=1S/C14H14N2O5/c17-12(16-11(14(20)21)6-13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21)/p-2/t11-/m0/s1 |
InChI Key |
VAFNMNRKDDAKRM-NSHDSACASA-L |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1231211.png)


![N-(1-{(2E)-2-[(4-bromo-5-methylfuran-2-yl)methylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B1231218.png)
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)maleamic acid](/img/structure/B1231222.png)



![(3E)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1231228.png)



